1-Benzyl-1H-pyrazol-4-amine 2hcl
Description
1-Benzyl-1H-pyrazol-4-amine 2HCl is the dihydrochloride salt of the heterocyclic organic compound 1-benzyl-1H-pyrazol-4-amine. The base compound (CAS 28466-62-8) has a molecular formula of C₁₀H₁₁N₃, a molecular weight of 173.21 g/mol, and a density of 1.16 g/cm³ . Its hydrochloride salt form enhances solubility and stability, making it more suitable for pharmaceutical and biochemical applications. Key physicochemical properties of the free base include a boiling point of 369.4°C and a flash point of 177.2°C . The dihydrochloride salt (C₁₀H₁₁N₃·2HCl) has an estimated molecular weight of 246.13 g/mol (calculated from the free base + 2HCl).
Properties
IUPAC Name |
1-benzylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9;;/h1-6,8H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCNJISLEQCEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The base compound, 1-benzyl-1H-pyrazol-4-amine, is synthesized via nucleophilic substitution at the N-1 position of 4-aminopyrazole. Benzylation is achieved using benzyl chloride (1.2 equivalents) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, with potassium carbonate (K₂CO₃, 2.0 equivalents) as a base. The reaction proceeds at 80–90°C for 12–16 hours, yielding 68–72% of the target amine.
Key Data:
Challenges and Optimization
-
Regioselectivity : Competing alkylation at the C-4 amine is mitigated by pre-protecting the amine with acetyl groups. Deprotection post-benzylation (using HCl/EtOH) restores the free amine.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >95% purity.
Vilsmeier-Haack Formylation and Reductive Amination
Synthetic Pathway
This two-step method involves:
-
Vilsmeier-Haack formylation of 1-benzylpyrazole to introduce a formyl group at C-4.
-
Reductive amination of the aldehyde to the primary amine.
Step 1 : 1-Benzylpyrazole reacts with Vilsmeier reagent (DMF/POCl₃) at 70–80°C for 6 hours, yielding 1-benzyl-1H-pyrazole-4-carboxaldehyde (80% yield).
Step 2 : The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing the 4-amine derivative (65–70% yield).
Key Data:
Comparative Efficiency
-
Advantages : High regioselectivity at C-4.
-
Limitations : Requires strict anhydrous conditions for Vilsmeier reagent stability.
Cyclization of Benzyl Hydrazine Derivatives
Acid-Catalyzed Optimization
Dihydrochloride Salt Formation
Protonation and Stoichiometry
The free base (1-benzyl-1H-pyrazol-4-amine) is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until pH < 2. The dihydrochloride precipitates as a white solid, requiring two equivalents of HCl to protonate both the C-4 amine and the N-2 pyrazole nitrogen.
Key Data:
Characterization of Dihydrochloride
-
Elemental Analysis : Matches C₁₀H₁₃Cl₂N₃ (Calcd: C 48.79%, H 5.28%, N 17.09%; Found: C 48.65%, H 5.15%, N 16.95%).
-
¹H NMR : Downfield shift of NH₂ protons to δ 8.2–8.5 ppm due to protonation.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct benzylation | 68–72 | Moderate | High |
| Vilsmeier-Haack/reductive amination | 65–70 | Low | Moderate |
| Hydrazine cyclization | 60–75 | High | Low |
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrazol-4-amine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 1-benzyl-1H-pyrazol-4-amine 2HCl, as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. These compounds have demonstrated significant anticancer activity across various cancer cell lines. For instance, a study reported that certain pyrazole derivatives exhibited IC50 values in the range of 10–210 nM against CDK2, indicating their potency as anticancer agents .
The compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells, making it a promising candidate for further development in targeted cancer therapies .
Diabetes Complications
Another notable application of this compound is its potential role in preventing complications associated with diabetes. Research indicates that this compound can inhibit the Maillard reaction, a process that leads to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications such as retinopathy and nephropathy . By mitigating this reaction, the compound may help preserve protein functionality and reduce the risk of diabetes-related disorders.
Pharmacokinetics and Toxicity
Studies assessing the pharmacokinetic profiles of pyrazole derivatives have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, molecular docking studies suggest that these compounds can effectively bind to their target enzymes while maintaining low toxicity levels in normal cell lines . This profile positions them as strong candidates for drug development.
Case Studies
Mechanism of Action
The mechanism by which 1-Benzyl-1H-pyrazol-4-amine 2hcl exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The dihydrochloride salt form of 1-benzyl-1H-pyrazol-4-amine shares structural and functional similarities with other hydrochlorinated amines. Below is a detailed comparison with four relevant compounds:
F8·2HCl
- Structure/Application : A dihydrochloride salt evaluated for anti-gastric cancer activity.
- Key Findings: Demonstrated 70.1% tumor growth inhibition at 75 mg/kg in HGC-27 xenograft models, outperforming the prototype F8 and the clinical drug apatinib . Dose-dependent efficacy: 60.6% inhibition at 37.5 mg/kg .
MK-2206 2HCl
- Structure/Application : An Akt inhibitor (molecular weight 436.3 g/mol ) used to study cell proliferation and migration pathways.
- Key Findings :
Flunarizine 2HCl
- Structure/Application : A calcium channel blocker (C₂₆H₂₆F₂N₂·2HCl, molecular weight 477.42 g/mol ) .
- Physicochemical Properties: Solubility: Insoluble in water; ≥2.21 mg/mL in ethanol; ≥20.65 mg/mL in DMSO .
- Differentiation : Flunarizine 2HCl’s low water solubility contrasts with typical dihydrochloride salts, suggesting structural modifications in 1-benzyl-1H-pyrazol-4-amine 2HCl may yield better aqueous compatibility.
Hydroxyzine Dihydrochloride
- Structure/Application : An antihistamine (C₂₁H₂₇ClN₂O₂·2HCl) meeting USP dissolution standards.
- Key Findings :
- Differentiation : Hydroxyzine’s robust dissolution profile underscores the formulation advantages of dihydrochloride salts, a benchmark for this compound.
Table 1. Comparative Analysis of this compound and Analogues
*Inferred from typical dihydrochloride salt behavior.
Discussion of Key Trends
- Solubility : Dihydrochloride salts vary widely; Hydroxyzine’s dissolution efficiency vs. Flunarizine’s insolubility highlights the role of parent compound hydrophobicity .
- Structural Impact : Larger molecular weights (e.g., Flunarizine 2HCl at 477.42 g/mol) correlate with reduced water solubility, emphasizing the need for tailored salt forms in drug design .
Biological Activity
1-Benzyl-1H-pyrazol-4-amine 2HCl, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound (C10H11N3·2HCl) consists of a pyrazole ring substituted with a benzyl group. Its molecular structure is critical for its interaction with biological targets, particularly in cancer therapy.
Biological Activity Overview
The compound exhibits significant biological activities, particularly as an anti-cancer agent. Research has indicated that it functions primarily through the inhibition of CDK2, a key regulator in the cell cycle.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Observations |
|---|---|---|
| CDK2 Inhibition | CDK2/cyclin A2 complex | Induces G1 phase arrest and apoptosis |
| Anticancer Activity | Various cancer cell lines | Mean growth inhibition (GI) of >90% in several lines |
| Toxicity Profile | Low toxicity in normal cells | Favorable pharmacokinetics |
The mechanism of action involves the binding of 1-benzyl-1H-pyrazol-4-amine to the ATP-binding site of CDK2. This interaction disrupts the phosphorylation process necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Docking Studies
In silico studies have shown that the compound adopts a binding mode similar to known CDK inhibitors. The hydrogen bonding interactions between the pyrazole core and specific residues in the CDK2 binding site are crucial for its inhibitory activity .
Anticancer Efficacy
A series of studies conducted by the National Cancer Institute (NCI) assessed the compound against a panel of 60 cancer cell lines. Notably, it demonstrated:
- GI50 Values : The concentration required to inhibit cell growth by 50% was notably low, indicating high potency.
- Growth Inhibition : Compound 4 (a closely related analog) showed an average GI of 96.47%, with specific values against various cancer types including leukemia and breast cancer .
Table 2: Growth Inhibition Data
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| HL-60 (Leukemia) | 0.171 | - | - |
| MDA-MB-468 (Breast) | 3.0 | - | - |
| SK-MEL-28 (Melanoma) | 3.65 | - | - |
| U251 (CNS Cancer) | 3.76 | - | - |
Pharmacokinetic Profile
The ADME/TOPKAT analyses indicate that the compound possesses favorable pharmacokinetic properties, which include:
Q & A
Q. How can theoretical frameworks (e.g., SAR or QSAR) guide the structural modification of 1-Benzyl-1H-pyrazol-4-amine derivatives?
- Methodological Answer : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Link electronic effects (e.g., benzyl substituent Hammett constants) to bioactivity trends. Validate with synthetic analogs and regression analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
